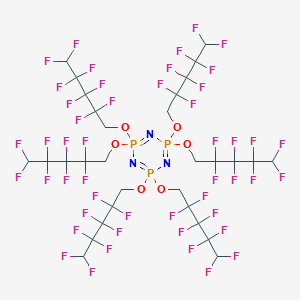

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

Übersicht

Beschreibung

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a derivative of cyclotriphosphazene, a compound characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms. While the specific compound is not directly studied in the provided papers, similar hexakisphenoxy cyclotriphosphazenes with various substituents have been synthesized and investigated for their unique properties and potential applications. These compounds serve as ligands, form complexes with metals, and exhibit interesting photophysical and thermal properties .

Synthesis Analysis

The synthesis of hexakisphenoxy cyclotriphosphazenes typically involves the reaction of hexachlorocyclotriphosphazene with an appropriate nucleophilic reagent. For instance, hexakis(pyrenyloxy)cyclotriphosphazene is synthesized by reacting N3P3Cl6 with 2-hydroxypyrene . Similarly, hexakis(4-carboxylic acid ethyl ester phenoxy)cyclotriphosphazenes are prepared by reacting hexachlorocyclotriphosphazene with ethyl 4-hydroxybenzoate in the presence of a catalyst . These methods suggest that hexakis(1H,1H,5H-perfluoropentoxy)phosphazene could be synthesized through a similar nucleophilic substitution reaction using a perfluoropentanol derivative.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and theoretical calculations such as density functional theory (DFT). The nonplanar character of the phosphazene cycle is established, and bond lengths and valence angles are found to change within narrow ranges, indicating a degree of flexibility in the structure . This flexibility is also reflected in the ability of these compounds to form complexes with various geometries .

Chemical Reactions Analysis

Hexakisphenoxy cyclotriphosphazenes undergo various chemical reactions, including the formation of complexes with metal ions. For example, hexakis(2-pyridyloxy)cyclotriphosphazene forms dinuclear and trinuclear complexes with transition metals, and an unusual P-O bond cleavage is observed in the formation of a trinuclear heterobimetallic complex . The reactivity of these compounds can be further modified by introducing different functional groups, such as oxazoline, which can react with carboxylic group-containing molecules and macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexakisphenoxy cyclotriphosphazenes are diverse and depend on the substituents attached to the phosphazene ring. Photophysical studies reveal interesting emission behaviors, such as intramolecular excimer formation . Thermal and electrochemical properties have also been investigated, providing insights into the stability and reactivity of these compounds . Additionally, some derivatives have been used to improve the compatibility between different types of polymers, indicating their potential as compatibilizers .

Wissenschaftliche Forschungsanwendungen

Fire Retardancy in Polymers

Phosphazene compounds have been studied for their potential as fire retardants in polymers. For example, phosphorus-nitrogen containing compounds added to poly(butylene terephthalate) (PBT) increased the oxygen index, indicating improved fire retardancy, despite the presence of flaming drip phenomena in some tests (Levchik et al., 2000).

Hydrophobicity Enhancement in Nanofibers

Phosphazene derivatives have been used to enhance the hydrophobic properties of polymer nanofibers. The hydrophobicity of fibers can be influenced by the number of phosphazene groups bound, which has implications for surface protection applications (Kopecká et al., 2020).

Flame Retardancy and Thermal Stability

Research into phosphazene-based epoxy resins has shown that these materials can significantly improve flame retardancy and thermal stability in polymers. For instance, hexakis(4-hydroxyphenoxy)-cyclotriphosphazene synthesized phosphazene-based epoxy resins showed higher glass-transition and decomposition temperatures compared to traditional resins, along with excellent flame retardancy (Liu & Wang, 2009).

Polymer Compatibility and Blending

Phosphazene compounds like hexakis(4-oxazolinophenoxy)cyclophosphazene have been utilized to promote compatibility between different polymers, such as polycarbonate and polyamide-6, enhancing the blend properties of these materials (Giannotta et al., 2001).

Liquid Crystalline Properties

Certain phosphazene derivatives exhibit liquid crystalline properties, which can be manipulated by altering the side chains. For instance, hexakis[4-(4′-decyloxy)biphenoxy]cyclotriphosphazene showed enantiotropic smectic C phase, indicating potential applications in liquid crystal display technologies (Moriya et al., 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEUBAWEDRQJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18F48N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379361 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | |

CAS RN |

16059-16-8 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.